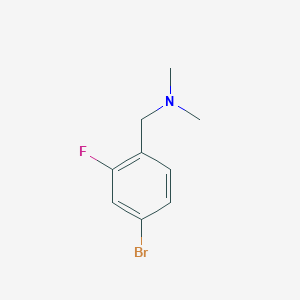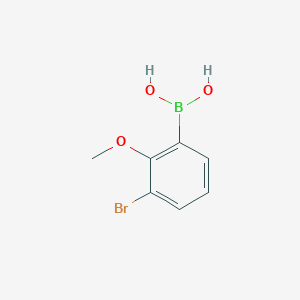![molecular formula C16H20N2 B1524821 4-[4-(1-氨基乙基)苯基]-N,N-二甲基苯胺 CAS No. 1183434-97-0](/img/structure/B1524821.png)
4-[4-(1-氨基乙基)苯基]-N,N-二甲基苯胺
描述
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H20N2 and a molecular weight of 240.35 g/mol . It is also known by its IUPAC name, 4’-(1-aminoethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine . This compound is a derivative of biphenyl, featuring an aminoethyl group and a dimethylaniline moiety, making it a versatile molecule in various chemical applications.
科学研究应用
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
准备方法
The synthesis of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-N,N-dimethylaniline with 4-(1-aminoethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The amino and dimethyl groups in the compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the biphenyl and dimethylaniline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-[4-(1-aminoethyl)phenyl]-N,N-diethylamine: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with biological targets.
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylbenzylamine: The presence of a benzyl group can influence the compound’s solubility and binding properties.
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylphenethylamine: The phenethyl group can enhance the compound’s hydrophobic interactions and potentially alter its biological activity.
The uniqueness of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline lies in its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it a versatile molecule for various applications.
属性
IUPAC Name |
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNAWCBQBBLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


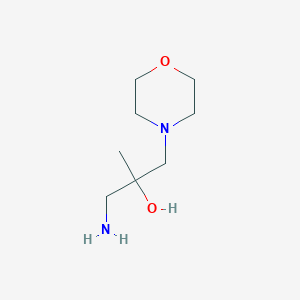
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
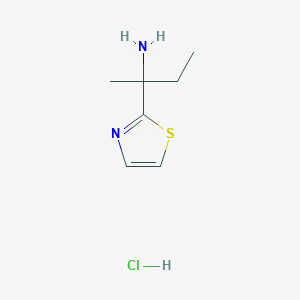
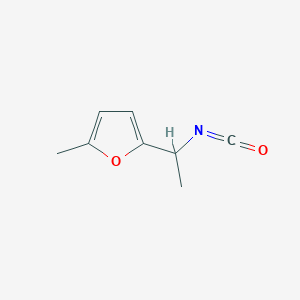
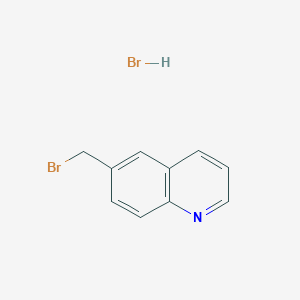
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)


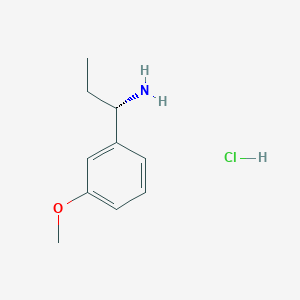
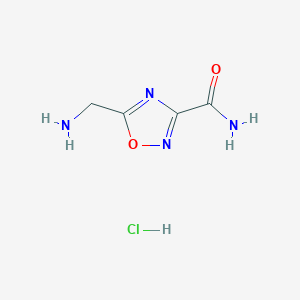
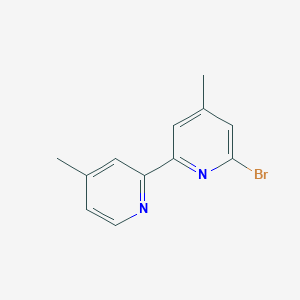
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
